molecular formula C6H7BrN2O2 B1277775 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 925146-35-6

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1277775
CAS No.: 925146-35-6
M. Wt: 219.04 g/mol
InChI Key: FUQHYUVPDLMICC-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a propanoic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .

Biochemical Analysis

Biochemical Properties

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to changes in nerve function. Additionally, this compound may interact with other enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species and affecting cellular redox balance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can alter cholinergic signaling, leading to changes in cellular responses and potentially affecting processes such as muscle contraction and cognitive function . Furthermore, its interaction with oxidative stress pathways can impact the expression of genes involved in antioxidant defense, thereby modulating cellular responses to oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other enzymes involved in oxidative stress pathways, modulating their activity and influencing the production of reactive oxygen species . These interactions can result in changes in gene expression and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged changes in cholinergic signaling . Additionally, its effects on oxidative stress pathways may result in cumulative changes in cellular redox balance and antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit acetylcholinesterase and modulate cholinergic signaling without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of acetylcholinesterase and other target enzymes . It is important to carefully control the dosage to balance the desired biochemical effects with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and neurotransmission. This compound interacts with enzymes such as acetylcholinesterase and those involved in the production of reactive oxygen species . By inhibiting acetylcholinesterase, this compound affects the metabolism of acetylcholine, leading to changes in cholinergic signaling . Additionally, its interaction with oxidative stress pathways can influence the levels of reactive oxygen species and other metabolites involved in cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and interactions with target biomolecules . For example, the distribution of this compound in the nervous system can influence its effects on cholinergic signaling and oxidative stress pathways .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its localization to the synaptic cleft is essential for its inhibition of acetylcholinesterase and modulation of cholinergic signaling . Additionally, its presence in mitochondria and other organelles involved in oxidative stress pathways can influence its effects on cellular redox balance and antioxidant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-bromo-1H-pyrazole is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHYUVPDLMICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426994
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925146-35-6
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
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